molecular formula C17H25N5 B5341894 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane

Cat. No. B5341894
M. Wt: 299.4 g/mol
InChI Key: VHSWQQISMLUTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the diazepane family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been suggested that this compound may also act by modulating the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has several advantages and limitations for lab experiments. One of the major advantages is its potent antitumor and neuroprotective activity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the major limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One of the most promising directions is the development of novel analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-methyl-4-pyridinecarboxylic acid hydrazide in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatographic techniques to obtain pure this compound.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5/c1-3-22-14-16(12-19-22)13-20-7-4-8-21(10-9-20)17-5-6-18-15(2)11-17/h5-6,11-12,14H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSWQQISMLUTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCCN(CC2)C3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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